1-(2-Methylpiperidin-3-yl)prop-2-en-1-one
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Overview
Description
1-(2-Methylpiperidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methylpiperidin-3-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one: A similar compound with an alkyne group instead of an alkene.
1-(2-Methylpiperidin-3-yl)prop-2-en-1-ol: A similar compound with a hydroxyl group instead of a carbonyl group.
Uniqueness: 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both a piperidine ring and an enone moiety.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-methylpiperidin-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)8-5-4-6-10-7(8)2/h3,7-8,10H,1,4-6H2,2H3 |
InChI Key |
UMYZZAXFYHPGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C(=O)C=C |
Origin of Product |
United States |
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